Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride

Description

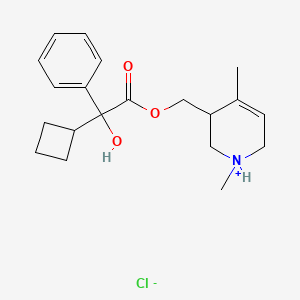

This compound is a structurally complex mandelic acid derivative characterized by:

- Alpha-cyclobutyl substitution: A four-membered cycloalkyl group at the alpha position of mandelic acid, influencing steric and electronic properties.

- Ester moiety: A 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, introducing a heterocyclic nitrogen-containing group.

- Hydrochloride salt form: Enhances solubility and stability for pharmaceutical or analytical applications.

Mandelic acid derivatives are widely studied for their chiral properties and applications in enantioselective synthesis, drug development, and chromatography.

Properties

CAS No. |

101756-55-2 |

|---|---|

Molecular Formula |

C20H28ClNO3 |

Molecular Weight |

365.9 g/mol |

IUPAC Name |

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-3-yl)methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate;chloride |

InChI |

InChI=1S/C20H27NO3.ClH/c1-15-11-12-21(2)13-16(15)14-24-19(22)20(23,18-9-6-10-18)17-7-4-3-5-8-17;/h3-5,7-8,11,16,18,23H,6,9-10,12-14H2,1-2H3;1H |

InChI Key |

QYUMWZNOKQMUPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC[NH+](CC1COC(=O)C(C2CCC2)(C3=CC=CC=C3)O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Esterification Approach

The primary synthetic route to mandelic acid derivatives like the alpha-cyclobutyl ester involves esterification of the carboxylic acid group of mandelic acid with an appropriate alcohol or amine containing the tetrahydropyridylmethyl group. This is typically done under conditions that activate the carboxylic acid for nucleophilic substitution, such as:

Salt Formation

Once the ester is formed, the hydrochloride salt is generated by treating the free base ester with hydrochloric acid or methyl bromide in the presence of an appropriate solvent (e.g., n-propanol), which facilitates crystallization of the hydrochloride salt. This step is crucial for enhancing compound stability and purity.

Typical Reaction Conditions and Purification

- Solvents such as dimethylformamide (DMF), chloroform, or toluene are commonly used for the esterification and salt formation steps.

- Temperature control is critical, with reactions often conducted between room temperature and 60 °C to optimize conversion and minimize side reactions.

- After reaction completion, aqueous workup followed by organic extraction and washing steps are performed to remove impurities.

- Purification is achieved through recrystallization from solvents like n-propanol or by preparative chromatography, ensuring high purity (>99%) of the final hydrochloride salt.

Example Synthesis Protocol (Adapted for Similar Compounds)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Activation | Mandelic acid derivative + carbonyldiimidazole in DMF at 18 °C | Formation of activated ester intermediate |

| Esterification | Addition of tetrahydro-4-pyridylmethanol, heating to 60 °C, stirring 18 h | Formation of mandelic acid ester |

| Salt Formation | Addition of methyl bromide in n-propanol, cooling to 0 °C, stirring, crystallization | Formation of hydrochloride salt crystals |

| Purification | Recrystallization in n-propanol, filtration, drying | Pure hydrochloride salt with >99% purity |

This protocol is analogous to those reported for related cycloalkyl mandelic acid derivatives with tetrahydropyridyl esters.

Comparative Data Table of Mandelic Acid Derivatives Preparation

| Parameter | Mandelic Acid, Alpha-Cyclobutyl Ester Hydrochloride | Related Cyclopentyl Mandelic Acid Ester Hydrochloride |

|---|---|---|

| Molecular Formula | C19H26ClNO3 | C18H24ClNO3 |

| Molecular Weight (g/mol) | 351.9 | ~337.9 |

| Activation Reagent | Carbonyldiimidazole (CDI) | Carbonyldiimidazole (CDI) |

| Solvent | DMF, n-Propanol | DMF, n-Propanol |

| Temperature Range (°C) | 18 to 60 | 18 to 60 |

| Salt Formation Method | Methyl bromide in n-propanol | Methyl bromide in n-propanol |

| Purification | Recrystallization, preparative chromatography | Recrystallization, preparative chromatography |

| Purity Achieved (%) | >99 (HPLC) | >99 (HPLC) |

| Yield | Not specifically reported for cyclobutyl derivative | ~70% reported for cyclopentyl derivative |

This comparison highlights the similarity in preparation methods across mandelic acid derivatives differing in cycloalkyl substituents.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially affecting membrane permeability and function .

Comparison with Similar Compounds

Structural Analogs of Mandelic Acid Derivatives

Key structural variations among mandelic acid derivatives include:

- Cycloalkyl substituents : Cyclobutyl (target compound) vs. cyclohexyl (α-cyclohexylmandelic acid) or cyclopentyl (α-cyclopentylmandelic acid). Smaller cycloalkyl groups reduce steric hindrance but may weaken inclusion complexation with cyclodextrins during chromatography .

- Aromatic substitutions : Halogenated (e.g., 4-bromomandelic acid) or methoxy groups (e.g., 4-methoxymandelic acid) influence polarity and UV absorbance.

- Ester groups : The pyridylmethyl ester in the target compound contrasts with simpler esters (e.g., methyl or propyl) seen in compounds like Nicardipine hydrochloride (a dihydropyridine derivative) .

Table 1: Structural and Chromatographic Comparison of Mandelic Acid Derivatives

Chromatographic Behavior

- Cyclodextrin cavity size (7.8–8.0 Å for β-CD) favors optimal inclusion with cyclohexyl (6.0 Å diameter) over cyclobutyl (4.8 Å) groups .

- UV interference : Unlike chiral ligand exchange methods (e.g., L-phenylalanine with copper sulfate), cyclodextrin-based mobile phases avoid UV interference, making them preferable for analyzing esters with aromatic groups .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., 8-O-acetylshanzhiside methyl ester, a non-ionic compound) .

- Stability : Cyclobutyl’s ring strain may reduce thermal stability relative to cyclohexyl derivatives, necessitating careful storage conditions.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while accounting for interactions between parameters, as demonstrated in chemical reaction optimization studies . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and validate with experimental data, aligning with ICReDD’s feedback-loop framework .

Q. How can impurities in the synthesized compound be systematically identified and quantified?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection, referencing pharmacopeial standards for mandelic acid derivatives (e.g., EP impurity profiles for related esters and salts) . Use gradient elution protocols with C18 columns and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) to resolve structurally similar impurities. Quantify via external calibration curves, ensuring limits of detection (LOD) < 0.1% w/w.

Q. What spectroscopic and crystallographic techniques are essential for characterizing its structural integrity?

Q. How can computational methods resolve contradictions in reaction pathway predictions for this compound?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model competing reaction pathways (e.g., esterification vs. cyclization side reactions). Compare activation energies and transition states with experimental yields. Use ICReDD’s integrated computational-experimental workflow to iteratively refine predictions, incorporating experimental kinetic data into machine learning models for improved accuracy .

Q. What advanced separation techniques are suitable for isolating diastereomers or enantiomers of this compound?

Methodological Answer: Chiral stationary phase (CSP) chromatography with cellulose-based phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases can resolve enantiomers. For diastereomers, leverage hydrophilic interaction liquid chromatography (HILIC) with silica columns. Validate purity via circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction .

Q. How does the cyclobutyl substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using DOE:

- Variables : pH (1–13), temperature (25–60°C), and ionic strength.

- Analysis : Monitor degradation via LC-MS and quantify kinetics using Arrhenius modeling. Compare with non-cyclobutyl analogs to isolate steric/electronic effects. Reference hydrolysis mechanisms of mandelic acid esters, noting cyclobutyl’s strain-induced reactivity .

Q. What methodologies enable comparative analysis of this compound’s bioactivity with structurally related analogs?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., neurotransmitter transporters). Validate with in vitro assays (e.g., radioligand displacement). Cross-reference crystallographic data of related bicyclic esters (e.g., 3-azabicyclo[3.2.2]nonane derivatives) to correlate structural motifs with activity .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.